C14TKL-1 is a synthetic peptide belonging to the tachykinin family, which are neuropeptides involved in various physiological processes, including pain perception, inflammation, and modulation of neuroendocrine functions. This compound has garnered attention for its potential applications in modulating angiogenesis and its role as a neuromodulating agent in various biological contexts.
C14TKL-1 was first described in patent literature as a compound capable of modulating angiogenesis through interactions with neurokinin receptors. It is synthesized chemically and has been studied primarily for its biological activities related to the regulation of angiogenesis and potential therapeutic applications in cancer treatment and other conditions involving vascular growth .
C14TKL-1 is classified as a tachykinin peptide. Tachykinins are a family of neuropeptides that include substance P and neurokinin A, known for their roles in neurotransmission and modulation of various physiological responses. C14TKL-1 specifically acts as a neurokinin B analog, targeting neurokinin receptors to exert its effects .
The synthesis of C14TKL-1 typically involves solid-phase peptide synthesis techniques, which allow for the stepwise addition of amino acids to form the desired peptide sequence. This method provides high purity and yields, making it suitable for research and potential therapeutic applications.
In solid-phase synthesis, the peptide chain is assembled on an insoluble resin support. Each amino acid is activated using coupling reagents before being added to the growing chain. After the complete sequence is assembled, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure that only the desired product remains .
C14TKL-1 consists of a specific sequence of amino acids that contribute to its biological activity. The exact sequence details are crucial for understanding its interaction with neurokinin receptors.
The molecular weight and structural characteristics can be determined through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide insights into the conformation and stability of C14TKL-1 in solution, which is essential for its function .
C14TKL-1 participates in various biochemical reactions primarily through its binding to neurokinin receptors. These interactions can lead to downstream signaling cascades that modulate cellular responses such as angiogenesis.
The efficacy of C14TKL-1 can be assessed using receptor binding assays, where its affinity for neurokinin receptors is measured. Additionally, functional assays can determine how C14TKL-1 influences angiogenic processes in vitro or in vivo by evaluating changes in cell proliferation, migration, or tube formation .
C14TKL-1 exerts its effects by binding to specific neurokinin receptors (NK receptors), particularly neurokinin B receptors. This binding activates intracellular signaling pathways that can lead to increased angiogenesis or modulation of pain pathways.
Research indicates that C14TKL-1 may enhance calcium ion oscillations within target cells, which is critical for various cellular functions including muscle contraction and neurotransmitter release. The modulation of these signaling pathways suggests a multifaceted role for C14TKL-1 in both normal physiology and pathological conditions .
C14TKL-1 is typically presented as a white powder or crystalline solid. Its solubility varies depending on the formulation but is generally soluble in aqueous solutions at physiological pH.
The stability of C14TKL-1 under different pH conditions and temperatures can be assessed through accelerated stability studies. Its reactivity with other biomolecules, such as proteins or nucleic acids, can also be characterized through various biochemical assays .
C14TKL-1 has several scientific uses due to its properties:
C14TKL-1 is an 11-amino acid peptide with the primary sequence Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH₂ (abbreviated RHRTPMFYGLM-NH₂). Its molecular formula is C₆₃H₉₈N₂₀O₁₃S₂, yielding a molecular weight of 1,407.71 Da. The peptide features a C-terminal amidation, a hallmark of bioactive tachykinins that enhances receptor affinity and metabolic stability. Key structural elements include:
Table 1: Molecular Properties of C14TKL-1
Property | Value |
---|---|
CAS Number | 1423381-12-7 |
Molecular Formula | C₆₃H₉₈N₂₀O₁₃S₂ |
Molecular Weight | 1,407.71 Da |
Sequence | RHRTPMFYGLM-NH₂ |
C-terminal Modification | Amidation |
C14TKL-1 undergoes critical post-translational modifications (PTMs) that define its bioactivity:
Table 2: Post-Translational Modifications of C14TKL-1
Modification Type | Site/Effect | Biological Significance |
---|---|---|
Amidation | C-terminal Met | Enhances NK-1 receptor affinity |
Acetate salt | N/A (crystallization aid) | Improves solubility for assays |
Oxidation | Met⁶/Met¹¹ | May reduce bioactivity |
Potential O-glycosylation | Tyr⁸ | Unconfirmed; could affect stability |
The human gene encoding C14TKL-1 is TAC4 (tachykinin precursor 4), located on chromosome 17q21.2. This gene utilizes alternative splicing to generate multiple transcripts:
Table 3: Human Tachykinin Genes and Their Products
Gene | Chromosomal Location | Peptide Products | Primary Tissues |
---|---|---|---|
TAC1 | 7q21-q22 | Substance P, Neurokinin A | CNS, sensory neurons, gut |
TAC3 | 12q13-q21 | Neurokinin B | CNS, placenta |
TAC4 | 17q21.2 | Hemokinin-1, C14TKL-1 | Liver, kidney, immune cells |
Evolutionary conservation of C14TKL-1-like peptides is observed across deuterostomes:
Table 4: Evolutionary Conservation of Tachykinin Motifs
Clade | Conserved Motif | Example Peptide | Receptor Specificity |
---|---|---|---|
Protostomes | FX₁GX₂Ramide | LomTK-I (Locusta) | Invertebrate TKRP-R |
Deuterostomes | FXGLMamide | Substance P (Human) | NK-1R |
Mammals (TAC4) | Varied C-termini | C14TKL-1 (Human) | NK-1R |
The tachykinin family’s discovery spans nine decades of milestone-driven research:
Table 5: Key Historical Milestones in Tachykinin Research
Year | Discovery | Significance |
---|---|---|
1931 | Substance P isolation | First neuropeptide identified |
1962 | Eledoisin sequencing | Revealed conserved C-terminal motif |
1971 | Bovine substance P sequenced | Confirmed structure-activity relationships |
1983 | Neurokinin A/B discovery | Expanded mammalian tachykinin family |
2000 | Hemokinin-1 identified | Established non-neuronal tachykinin production |
~2010s | C14TKL-1 characterization | Highlighted TAC4 gene diversification in humans |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7